molecular formula C6H11NO3 B2572165 Ethyl 3-aminooxetane-3-carboxylate CAS No. 1507113-65-6

Ethyl 3-aminooxetane-3-carboxylate

Cat. No.: B2572165
CAS No.: 1507113-65-6
M. Wt: 145.158
InChI Key: BHZGJATVLASYSN-UHFFFAOYSA-N
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Description

Ethyl 3-aminooxetane-3-carboxylate (EAOC) is an important organic compound with a wide range of applications in the biomedical and pharmaceutical fields. It is a derivative of oxetane, a cyclic ether composed of three carbon atoms and one oxygen atom. EAOC is a versatile compound with a wide range of applications in both research and industrial settings. EAOC is used in the synthesis of a variety of compounds, including drugs, polymers, and dyes. In addition, EAOC has been used in the development of novel therapeutic agents, such as anti-cancer drugs, antibiotics, and anti-inflammatory drugs.

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This reaction showcases complete regioselectivity and excellent yields, illustrating the compound's utility in synthesizing complex molecular architectures Xue-Feng Zhu, J. Lan, O. Kwon, 2003.

Updated Methodology for Ethylene Biosynthesis Analysis

An integrated set of protocols for analyzing ethylene biosynthesis components, including metabolites like 1-aminocyclopropane-1-carboxylic acid and enzyme activities, emphasizes the relevance of ethyl 3-aminooxetane-3-carboxylate in understanding plant hormone ethylene production mechanisms. These optimized protocols are crucial for research in plant physiology and biotechnology I. Bulens, B. Van de Poel, M. Hertog, M. D. De Proft, A. Geeraerd, B. Nicolaï, 2011.

Photodiode Applications in Optical Devices

A study on pyrimidine fused quinolone carboxylate moiety for photodiode applications demonstrates the significance of ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate in designing organic photodiodes. The research highlights the compound's potential in developing advanced optical devices with unique optical responses Nadia Ali Ahmed Elkanzi, A. Farag, N. Roushdy, A. Mansour, 2020.

Amide Formation Mechanism in Aqueous Media

Investigations into the mechanism of amide formation by carbodiimide in aqueous media, using substrates like ethylenediamine and benzylamine, are crucial for bioconjugation applications. Understanding these mechanisms aids in designing more efficient strategies for linking biomolecules in research and therapeutic contexts N. Nakajima, Y. Ikada, 1995.

Biochemical Analysis

Biochemical Properties

Ethyl 3-aminooxetane-3-carboxylate is known for its amphoteric reactivity towards polarized π-systems in a diverse range of intermolecular [3 + 2] annulations This means it can act as both a nucleophile and an electrophile, allowing it to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that 3-aminooxetanes, a family of molecules to which this compound belongs, can influence cell function . For instance, they have been found to inhibit ASCT2-mediated glutamine uptake in human melanoma cells . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exhibit amphoteric reactivity, which allows it to participate in [3 + 2] annulations This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

ethyl 3-aminooxetane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-2-10-5(8)6(7)3-9-4-6/h2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZGJATVLASYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507113-65-6
Record name ethyl 3-aminooxetane-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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